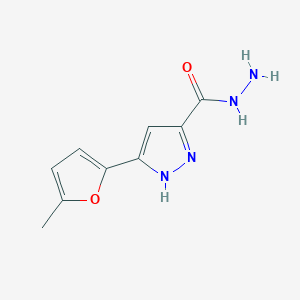
5-methyl-1,3,4-thiadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,3,4-thiadiazole-2-thiol is a heterocyclic compound with the molecular formula C3H4N2S2. It is known for its pharmaceutical applications and has been investigated for its degradation under UV and UV/H2O2 conditions . This compound is also referred to as 2-Mercapto-5-methyl-1,3,4-thiadiazole .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methyl-1,3,4-thiadiazole-2-thiol can be synthesized through various methods. One common approach involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . Another method includes the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using UV and UV/H2O2 conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be carried out using hydrazonoyl chloride derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various thiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,3,4-thiadiazole-2-thiol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methyl-1,3,4-thiadiazole-2-thiol involves its interaction with biological targets, leading to various biochemical effects. For instance, it has been shown to interact with glutathione, a key antioxidant in the human detoxification system . This interaction can lead to the formation of stable complexes, which may contribute to its antimicrobial and pharmaceutical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
- 5-Methylthio-1,3,4-thiadiazole-2-thiol
- 1,3,4-Thiadiazole-2,5-dithiol
Uniqueness
5-Methyl-1,3,4-thiadiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it exhibits a unique combination of antimicrobial activity and potential pharmaceutical applications .
Eigenschaften
IUPAC Name |
5-methyl-1,3,4-thiadiazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVUWZFFEGYCGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide](/img/structure/B7760032.png)

![[(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B7760052.png)



![4-[4-(4-Pentylcyclohexyl)phenyl]phenol](/img/structure/B7760076.png)

![2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B7760100.png)

![5,7-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7760106.png)


